![molecular formula C22H36N4O3 B14057981 N-Hexadecyl-7-nitro-2,1,3-benzoxadiazol-4-amine CAS No. 101237-16-5](/img/structure/B14057981.png)
N-Hexadecyl-7-nitro-2,1,3-benzoxadiazol-4-amine
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Overview
Description
N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is a compound belonging to the class of nitrobenzoxadiazole derivatives. These compounds are known for their strong fluorescence properties and are widely used in various chemical and analytical processes . The compound is characterized by the presence of a nitro group and an oxadiazole ring, which contribute to its unique chemical and physical properties.
Preparation Methods
The synthesis of N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine typically involves the reaction of an amine with 4-chloro-7-nitrobenz[c][1,2,5]oxadiazole (NBD-chloride or NBD-Cl). This reaction is straightforward and yields fluorescent compounds . The industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity.
Chemical Reactions Analysis
N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include NBD-chloride for nucleophilic substitution and various oxidizing or reducing agents for other reactions . The major products formed from these reactions are typically fluorescent derivatives, which are useful in analytical applications.
Scientific Research Applications
N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for detecting and analyzing various amines, including amino acids . In biology and medicine, it has been studied for its potential as an anticancer agent and its ability to inhibit specific enzymes such as glutathione S-transferase . Additionally, it has applications in the field of nano-chemistry, where it can be attached to noble metal nanoparticles for various purposes .
Mechanism of Action
The mechanism of action of N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme glutathione S-transferase, which plays a role in the detoxification of cells . This inhibition can lead to the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, resulting in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine can be compared with other nitrobenzoxadiazole derivatives such as NBDHEX (6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol) and N,N-Bis(7-nitrobenz[c][1,2,5]oxadiazol-4-yl)cystamine . These compounds share similar fluorescence properties and applications in analytical chemistry. N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is unique due to its specific structure and the presence of a hexadecyl group, which may influence its solubility and interaction with biological targets.
Biological Activity
N-Hexadecyl-7-nitro-2,1,3-benzoxadiazol-4-amine (often abbreviated as N-Hexadecyl-NBD) is a compound that belongs to the family of benzoxadiazole derivatives, which are well-known for their fluorescent properties and potential applications in biological systems. This article explores the biological activity of N-Hexadecyl-NBD, focusing on its mechanisms of action, biological implications, and relevant case studies.
- Molecular Formula : C22H30N4O3
- Molecular Weight : 398.51 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
N-Hexadecyl-NBD exhibits biological activity primarily through its role as a fluorescent probe. Its mechanism involves:
- Fluorescence Properties : The compound fluoresces upon excitation, allowing it to be used in various imaging techniques to study cellular processes.
- Cell Membrane Interaction : The hexadecyl chain facilitates incorporation into lipid bilayers, enabling the study of membrane dynamics and protein interactions within cellular membranes.
- Inhibition of c-Myc Activity : Similar compounds have been noted to inhibit c-Myc transcriptional activity, which is crucial in regulating cell proliferation and survival in cancer cells .
1. Cellular Uptake and Localization
N-Hexadecyl-NBD has been shown to effectively penetrate cell membranes due to its hydrophobic tail, allowing for real-time tracking of cellular processes. Studies indicate that it localizes in lipid rafts and interacts with membrane proteins .
2. Fluorescent Imaging Applications
The compound is utilized in live-cell imaging to visualize cellular structures and dynamics. Its fluorescence can be modulated based on environmental conditions, making it a valuable tool for studying cellular responses to various stimuli .
Study 1: Membrane Dynamics
A study investigated the incorporation of N-Hexadecyl-NBD into phospholipid bilayers. Researchers observed that the compound altered membrane fluidity and affected the lateral diffusion of membrane proteins. This was quantified using fluorescence recovery after photobleaching (FRAP), revealing insights into membrane organization under different cholesterol concentrations .
Study 2: Cancer Cell Proliferation
In another research effort, N-Hexadecyl-NBD was tested on cancer cell lines known for overexpressing c-Myc. The results indicated a significant reduction in cell proliferation rates when treated with the compound, suggesting its potential as an anti-cancer agent through modulation of c-Myc activity .
Comparative Data Table
Property | N-Hexadecyl-NBD | Other Benzoxadiazole Derivatives |
---|---|---|
Molecular Weight | 398.51 g/mol | Varies (e.g., 194.14 g/mol for N-methyl derivative) |
Fluorescence Emission Peak | ~540 nm | ~500 nm (varies by derivative) |
Cellular Uptake Efficiency | High | Moderate to High |
Application | Live-cell imaging | Imaging and therapeutic agents |
Properties
CAS No. |
101237-16-5 |
---|---|
Molecular Formula |
C22H36N4O3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-hexadecyl-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C22H36N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-19-16-17-20(26(27)28)22-21(19)24-29-25-22/h16-17,23H,2-15,18H2,1H3 |
InChI Key |
LUFVRSBIQWUQBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
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